molecular formula C10H10F2O3 B1390730 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid CAS No. 1017779-16-6

2-(4-Ethoxy-2,6-difluorophenyl)acetic acid

Cat. No. B1390730
CAS RN: 1017779-16-6
M. Wt: 216.18 g/mol
InChI Key: HSVLEBOXMICANZ-UHFFFAOYSA-N
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Description

“2-(4-Ethoxy-2,6-difluorophenyl)acetic acid” is a chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (4-ethoxy-2,6-difluorophenyl)acetic acid . The InChI code is 1S/C10H10F2O3/c1-2-15-6-3-8(11)7(5-10(13)14)9(12)4-6/h3-4H,2,5H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

“2-(4-Ethoxy-2,6-difluorophenyl)acetic acid” is a solid at ambient temperature . It has a molecular weight of 216.18 g/mol .

Scientific Research Applications

1. Liposome Conjugation for Immunization

A study by Frisch, Boeckler, and Schuber (1996) details the synthesis of heterobifunctional reagents incorporating derivatives of 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid. These reagents are used for coupling peptides to liposomes, which are then used in immunization protocols. The use of these reagents in liposomal constructs aids in antigen presentation by competent cells, which is significant in the development of synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

2. Food Contact Material Safety Evaluation

Andon et al. (2011) conducted a safety evaluation of Perfluoro[(2-ethyloxy-ethoxy)acetic acid], a related compound, for its use in food contact materials. The study concluded that there is no safety concern for consumers when this compound is used in the polymerization of fluoropolymers processed at high temperatures (Andon et al., 2011).

3. Synthesis of Glycosyl Donor in Carbohydrate Chemistry

The work of Spjut, Qian, and Elofsson (2010) explores the use of a similar compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), in carbohydrate chemistry. This compound was synthesized and evaluated for its effectiveness in protecting hydroxyl groups in carbohydrate compounds, demonstrating its utility in the synthesis of complex carbohydrates (Spjut, Qian, & Elofsson, 2010).

4. Chiral Auxiliary in Organic Chemistry

Majewska (2019) investigated the use of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound structurally related to 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid, as a chiral auxiliary in organic chemistry. The research demonstrated its potential application as a chiral derivatizing agent for amines and alcohols, highlighting its utility in stereochemical analysis (Majewska, 2019).

5. Quantum Chemical Studies in Corrosion Inhibition

A study by Zarrouk et al. (2014) conducted quantum chemical calculations on compounds structurally similar to 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid, evaluating their potential as corrosion inhibitors for copper in acidic media. This research provides insights into the relationship between molecular structure and inhibition efficiency, which is significant in the field of corrosion science (Zarrouk et al., 2014).

Future Directions

While specific future directions for “2-(4-Ethoxy-2,6-difluorophenyl)acetic acid” are not provided in the search results, similar compounds such as “2,6-Difluorophenylboronic acid” have been used to prepare key intermediates for the synthesis of 4-phenyl pyridine based potent TGR5 agonists .

properties

IUPAC Name

2-(4-ethoxy-2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-15-6-3-8(11)7(5-10(13)14)9(12)4-6/h3-4H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVLEBOXMICANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-2,6-difluorophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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